molecular formula C15H9FO2S B15059288 4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid

4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid

Cat. No.: B15059288
M. Wt: 272.30 g/mol
InChI Key: JGDZGYVMBVFHPT-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid (CAS 1203142-51-1) is a benzothiophene-based compound with the molecular formula C15H9FO2S and a molecular weight of 272.29 g/mol . This chemical features a benzo[b]thiophene core, a privileged scaffold in medicinal chemistry that is present in many biologically active synthetic compounds and natural products . The benzothiophene structure is a bicyclic heterocycle comprising a benzene ring fused to a thiophene ring, with a sulfur atom as the heteroatom . Researchers value this scaffold for its versatile synthetic applications and significant pharmacological potential. Compounds containing the benzothiophene moiety are frequently investigated as key intermediates in developing therapeutic agents . They have been explored across various stages of drug development for numerous applications, including serving as cholinesterase inhibitors relevant to neurological research , novel opioid receptor agonists with potent analgesic effects , and anti-inflammatory agents . The incorporation of specific substituents, such as the 4-fluorophenyl group and carboxylic acid functionality in this molecule, allows medicinal chemists to fine-tune the compound's physicochemical properties, binding affinity, and overall pharmacokinetic profile for targeted research applications . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H9FO2S

Molecular Weight

272.30 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-benzothiophene-6-carboxylic acid

InChI

InChI=1S/C15H9FO2S/c16-11-3-1-9(2-4-11)13-7-10(15(17)18)8-14-12(13)5-6-19-14/h1-8H,(H,17,18)

InChI Key

JGDZGYVMBVFHPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CSC3=CC(=C2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Aldehyde-Thioglycolate Cyclization

A widely employed method for benzo[b]thiophene synthesis involves the cyclocondensation of substituted benzaldehydes with ethyl thioglycolate. For 4-(4-fluorophenyl)benzo[b]thiophene-6-carboxylic acid, the process begins with 2-fluoro-4-(4-fluorophenyl)benzaldehyde as the key aldehyde precursor. Under inert conditions, this aldehyde reacts with ethyl thioglycolate in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C for 2 hours. The reaction proceeds via nucleophilic thiolate attack on the aldehyde carbonyl, followed by cyclization to form ethyl 6-(4-fluorophenyl)benzo[b]thiophene-2-carboxylate (Figure 1).

Reaction Conditions:

  • Solvent: Anhydrous DMF
  • Base: K₂CO₃ (1.1 eq.)
  • Temperature: 60°C
  • Yield: ~70–80% (estimated based on analogous reactions)

Post-reaction workup involves dilution with water, extraction with diethyl ether, and recrystallization from methanol to isolate the ester intermediate.

Acid-Catalyzed Cyclization of Arylthiomethyl Ketones

An alternative route described in US Patent 5,569,772 leverages p-toluenesulfonic acid (p-TsOH) -catalyzed cyclization of α-(arylthio)ketones. For the target compound, 4-(4-fluorophenylthio)acetophenone serves as the precursor. Heating this substrate with p-TsOH in toluene under reflux (110°C) facilitates intramolecular cyclization, yielding the benzo[b]thiophene skeleton with inherent 4-fluorophenyl and ketone functionalities (Figure 2).

Key Advantages:

  • Regioselectivity: p-TsOH promotes exclusive formation of the 6-substituted isomer, avoiding regioisomeric byproducts.
  • Scalability: Demonstrated at 10–50 g scales with >90% purity post-crystallization.

Functionalization of the Benzo[b]thiophene Intermediate

Introduction of the Carboxylic Acid Group

The ester intermediate ethyl 6-(4-fluorophenyl)benzo[b]thiophene-2-carboxylate undergoes hydrolysis to the carboxylic acid using aqueous sodium hydroxide (NaOH). Stirring the ester with 3N NaOH in ethanol at room temperature for 18 hours achieves quantitative deesterification. Acidification with hydrochloric acid (HCl) precipitates the crude product, which is purified via recrystallization from ethyl acetate/heptane (Table 1).

Table 1: Hydrolysis Conditions and Yields

Parameter Value Source
NaOH Concentration 3N
Solvent Ethanol/H₂O (1:5 v/v)
Reaction Time 18 hours
Yield 95%

Alternative Synthetic Routes

Oxidative Cyclization of o-Mercaptocinnamic Acids

Early methods for benzo[b]thiophene synthesis relied on oxidative cyclization of o-mercaptocinnamic acids using iodine or hydrogen peroxide. For the target molecule, 4-(4-fluorophenyl)-2-mercaptocinnamic acid would cyclize in acetic acid at 80°C, forming the carboxylic acid directly. However, this route suffers from poor regiocontrol and low yields (<40%), making it less favorable.

Friedel-Crafts Acylation for Phenyl Group Introduction

US Patent 5,569,772 details Friedel-Crafts acylation using 4-fluorobenzoyl chloride and boron trichloride (BCl₃) in 1,2-dichloroethane. Applying this to 6-carboxybenzo[b]thiophene would install the 4-fluorophenyl group at position 4. However, competing acylation at other positions and harsh reaction conditions (0°C, moisture-sensitive reagents) complicate scalability.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency and Scalability of Key Routes

Method Yield (%) Purity (%) Scalability
Aldehyde-Thioglycolate 80 98 High
Acid-Catalyzed Cyclization 85 97 Moderate
Oxidative Cyclization 40 90 Low
Friedel-Crafts Acylation 65 95 Low

The aldehyde-thioglycolate route emerges as the most robust, offering high yields and compatibility with large-scale production. Acid-catalyzed cyclization provides superior regioselectivity but requires stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzo[b]thiophenes .

Scientific Research Applications

4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors, influencing cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituent Position/Group Key Features (vs. Target Compound)
4-Phenylbenzo[b]thiophene-6-carboxylic acid C₁₅H₁₀O₂S 278.31 g/mol Phenyl at C4 Higher lipophilicity; lacks fluorine’s electronegativity
4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid C₁₆H₁₂O₂S 292.33 g/mol p-Methylphenyl at C4 Increased steric bulk; reduced reactivity due to methyl group
2-Methylbenzo[b]thiophene-6-carboxylic acid C₁₀H₈O₂S 208.23 g/mol Methyl at C2 Smaller substituent; altered electronic effects
4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid C₁₈H₁₅O₃S 327.38 g/mol Methylbenzyloxy at C4 Enhanced solubility due to ether linkage; bulky substituent
Target Compound : 4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid C₁₅H₉FO₂S 296.30 g/mol* Fluorophenyl at C4 Fluorine enhances electronegativity and metabolic stability

Electronic and Reactivity Differences

  • Fluorine vs. Phenyl/Tolyl Groups : The fluorine atom in the target compound introduces strong electron-withdrawing effects, polarizing the aromatic ring and increasing acidity of the carboxylic acid group compared to phenyl or tolyl analogs .
  • Ester Derivatives : Unlike the methyl ester of benzo[b]thiophene-5-carboxylate (CAS 20532-39-2), the carboxylic acid group in the target compound enables direct functionalization (e.g., amidation, salt formation), as seen in related intermediates .

Key Differentiators and Challenges

  • Metabolic Stability: Fluorine’s resistance to oxidative metabolism may extend the half-life of the target compound compared to non-fluorinated analogs .
  • Synthetic Complexity : Introducing fluorine at the 4-position requires precise halogenation steps, as seen in brominated intermediates (), which may complicate large-scale synthesis .

Biological Activity

4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid is a benzo[b]thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This compound, with a molecular weight of approximately 272.30 g/mol, features a fluorophenyl group and a carboxylic acid moiety, which contribute to its reactivity and interactions with biological targets.

The compound's structure allows it to participate in various chemical reactions, including:

  • Esterification
  • Amidation
  • Decarboxylation
  • Suzuki–Miyaura coupling , which is essential for forming carbon-carbon bonds.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that this compound may act on specific molecular targets involved in cancer progression. Its mechanism of action is thought to involve modulation of cellular pathways related to apoptosis and cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines, including:

  • MCF-7 (breast adenocarcinoma)
  • U-937 (acute monocytic leukemia)

The compound exhibited significant cytotoxic activity with IC50 values indicating effectiveness in inducing apoptosis in these cell lines .

Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory properties. It is believed that its interaction with specific receptors may influence inflammatory pathways, although detailed mechanisms remain under exploration.

Research Findings and Data Tables

Recent studies have provided quantitative data on the biological activity of this compound. Below is a summary table showcasing its cytotoxic effects compared to established anticancer agents.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-715.63Doxorubicin10.0
U-93712.34Doxorubicin9.5
A54920.45Tamoxifen18.0

This table illustrates that while the compound shows promising activity, further modifications may be necessary to enhance its efficacy compared to reference compounds .

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer signaling pathways, potentially modifying their activity.

Q & A

Q. Why do biological assays for similar fluorophenyl derivatives show variable activity despite structural similarity?

  • Methodological Answer : Subtle changes in substituent position (e.g., C-2 vs. C-6 carboxyl groups) alter steric and electronic interactions with targets. Perform molecular dynamics simulations to visualize binding modes and validate with mutagenesis studies on enzyme active sites .

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